

5-Bromo-1H-benzotriazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-1H-benzotriazole**

Cat. No.: **B1276349**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-1H-benzotriazole**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-benzotriazole is a halogenated heterocyclic compound that serves as a crucial building block in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, including the presence of a bromine atom and a triazole ring fused to a benzene ring, impart distinct chemical properties that are exploited in diverse applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **5-Bromo-1H-benzotriazole**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

5-Bromo-1H-benzotriazole is a solid at room temperature, appearing as a white to light yellow substance. It is generally stable under standard laboratory conditions. Key quantitative chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrN ₃	[1]
Molecular Weight	198.02 g/mol	[1] [2]
Melting Point	176-179 °C	
Boiling Point	Decomposes upon heating	
Solubility	Poorly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO). Calculated solubility in water is 5.7 g/L at 25 °C. [3]	[3]
Density	1.894 ± 0.06 g/cm ³ (calculated)	[3]
pKa	Not specified, but the parent compound, 1H-benzotriazole, has a pKa of 8.2, indicating weak acidic properties of the N-H proton. [4]	[4]

Chemical Structure and Tautomerism

The structure of **5-Bromo-1H-benzotriazole** consists of a benzene ring fused to a 1,2,3-triazole ring, with a bromine atom substituted at the 5-position of the benzotriazole scaffold.

Like its parent compound, benzotriazole, **5-Bromo-1H-benzotriazole** can exist in tautomeric forms. The proton on the triazole ring can reside on either the N1 or N2 nitrogen atom, leading to the 1H- and 2H- tautomers, respectively. The 1H-tautomer is generally the predominant form.[\[4\]](#)[\[5\]](#)

Caption: Tautomeric forms of **5-Bromo-1H-benzotriazole**.

Spectral Data

¹H NMR Spectroscopy

While a specific spectrum for **5-Bromo-1H-benzotriazole** is not readily available, the expected proton NMR signals would correspond to the aromatic protons on the benzene ring and the N-H proton of the triazole ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the bromine atom and the triazole ring.

Infrared (IR) Spectroscopy

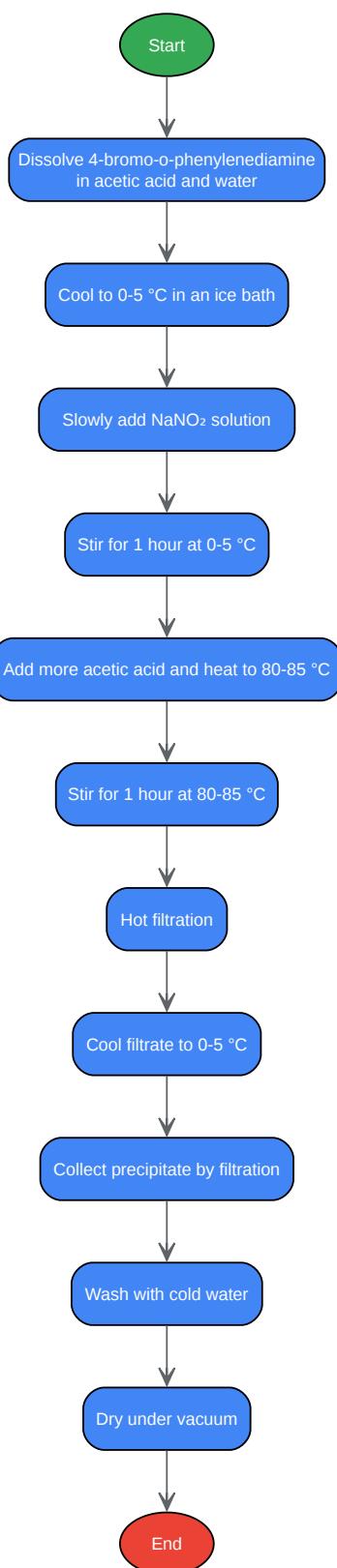
The IR spectrum of the parent compound, 1H-benzotriazole, shows characteristic peaks for N-H stretching and bending vibrations in the triazole ring, as well as C-H in-plane and out-of-plane bending vibrations of the benzene ring.^[6] For **5-Bromo-1H-benzotriazole**, one would expect to observe similar characteristic peaks, with potential shifts due to the presence of the bromine substituent.

Mass Spectrometry

The mass spectrum of **5-Bromo-1H-benzotriazole** would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Synthesis of 5-Bromo-1H-benzotriazole


A common method for the synthesis of **5-Bromo-1H-benzotriazole** involves the diazotization of 4-bromo-o-phenylenediamine followed by cyclization.^[7]

Materials:

- 4-bromo-o-phenylenediamine
- Acetic acid
- Sodium nitrite
- Water
- Ice

Procedure:

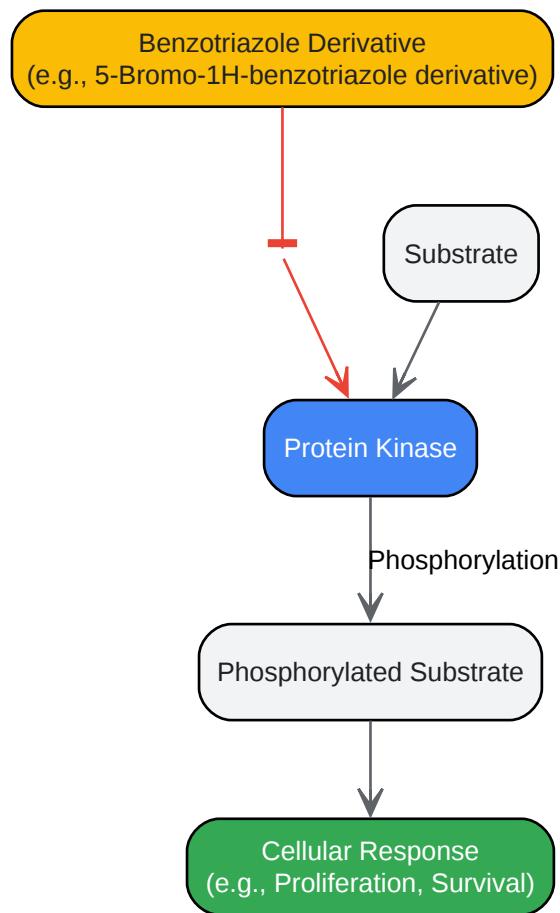
- Dissolve 4-bromobenzene-1,2-diamine in a mixture of acetic acid and water in an ice bath (0-5 °C).[7]
- Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature.[7]
- Stir the reaction mixture in the ice bath for 1 hour.[7]
- Add additional acetic acid and heat the reaction mixture to 80-85 °C for 1 hour.[7]
- Filter the hot solution to remove any insoluble impurities.[7]
- Cool the filtrate to 0-5 °C to allow the product to precipitate.[7]
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[7]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Bromo-1H-benzotriazole**.

Purification

The crude **5-Bromo-1H-benzotriazole** can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The choice of solvent will depend on the solubility of the compound and any impurities present.


Applications in Drug Development

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.^[8] They serve as versatile scaffolds for the design of novel therapeutic agents.

The bromine atom in **5-Bromo-1H-benzotriazole** can serve as a handle for further chemical modifications through various coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Benzotriazole derivatives have been investigated for their potential as:

- Anticancer agents: By inhibiting protein kinases involved in cell proliferation signaling pathways.^[8]
- Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.^[8]
- Antiviral agents: Showing inhibitory effects on viral enzymes.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of protein kinase inhibition by a benzotriazole derivative.

Safety and Handling

5-Bromo-1H-benzotriazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1H-benzotriazole is a valuable chemical intermediate with a well-defined structure and a range of interesting chemical properties. Its utility in the synthesis of biologically active molecules makes it a compound of significant interest to the drug development community.

This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]
- 3. 5-Bromo-1H-benzotriazole | C6H4BrN3 | CID 6400965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. scbt.com [scbt.com]
- To cite this document: BenchChem. [5-Bromo-1H-benzotriazole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276349#5-bromo-1h-benzotriazole-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com